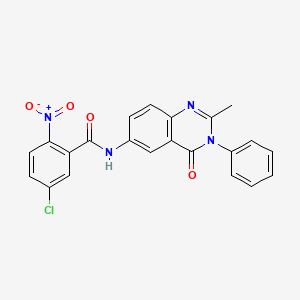

![molecular formula C19H19NO3 B2693211 N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide CAS No. 2034293-57-5](/img/structure/B2693211.png)

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

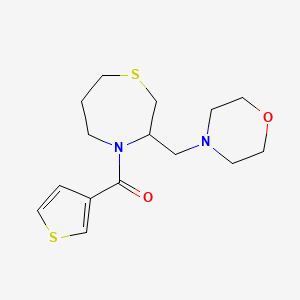

“N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, and an amide group. The benzofuran ring is a fused ring system that is planar. The methoxy group is an electron-donating group, and the amide group can participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzofuran ring might undergo electrophilic substitution reactions. The methoxy group, being an electron-donating group, could increase the electron density on the benzene ring, making it more susceptible to electrophilic attacks. The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzofuran ring could contribute to its aromaticity and stability. The methoxy group could influence its polarity and solubility in different solvents .Aplicaciones Científicas De Investigación

Toxicokinetic Studies and Analytical Toxicology

Toxicokinetic studies help in understanding drug-drug interactions, individual polymorphisms, elimination routes, and the evaluation of toxicological screening procedures. Research on novel NBOMe derivatives, including benzofuran analogues, has been conducted to explore their metabolism, plasma protein binding, and detectability in urine, which is crucial for forensic and clinical toxicologists in identifying substance abuse or intoxication cases (Richter et al., 2019).

Chemical Synthesis and Material Properties

Studies on the synthesis of benzofuran derivatives and their incorporation into polymers or other compounds highlight their potential applications in material science. For example, the synthesis and characterization of methacrylate polymers bearing chalcone side groups, derived from benzofuran compounds, show promising dielectric and thermal properties (Çelik & Coskun, 2018).

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. For instance, research on the modification of benzofuran compounds to enhance their antioxidant ability demonstrates the potential for protecting DNA against oxidation, which is significant for developing therapeutic agents (Zhao & Liu, 2012).

Antimicrobial and Antituberculosis Studies

The search for new antimicrobial and antituberculosis agents has led to the exploration of benzofuran derivatives. Studies on their synthesis, characterization, and biological evaluation against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlight their potential as bactericidal agents (Zadrazilova et al., 2015).

Synthesis and Evaluation of Derivatives for Anticancer Activity

Research on the synthesis of new benzofuran derivatives and their evaluation for anticancer activity reveals the potential therapeutic applications of these compounds. For example, studies on the cytotoxic effects of neolignans derived from Daphniphyllum macropodum Miq. against cancer cell lines suggest the importance of these compounds in developing new anticancer drugs (Ma et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It is also effective against certain types of experimental cancers, showing the most promising results in case of lung cancer .

Mode of Action

The mechanism of action of this compound is quite intriguing. High doses of this compound directly inhibit the main signaling pathways, whereas low doses activate them . This dual action suggests a complex interaction with its targets that warrants further investigation.

Biochemical Pathways

This compound affects major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR . Exposure to low doses of this compound results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .

Result of Action

The result of the action of this compound is significant inhibition of tumor growth . This is achieved through a combination of direct inhibition of signaling pathways and induction of cell cycle arrest . The compound also has a beneficial effect on body weight, suggesting that it may at least in part be able to compensate for cancer-related wasting .

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13(11-17-12-15-5-3-4-6-18(15)23-17)20-19(21)14-7-9-16(22-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXIITXLGKSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)

![1-methyl-3-(prop-2-en-1-yl)-1-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2693132.png)

![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)

![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)

![2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2693138.png)

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)

![propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2693148.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)